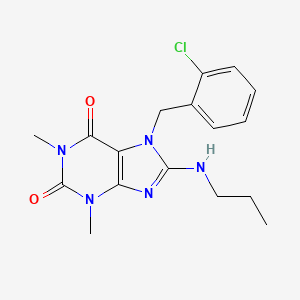

7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 378206-51-0

Cat. No.: VC6520041

Molecular Formula: C17H20ClN5O2

Molecular Weight: 361.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 378206-51-0 |

|---|---|

| Molecular Formula | C17H20ClN5O2 |

| Molecular Weight | 361.83 |

| IUPAC Name | 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione |

| Standard InChI | InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-7-5-6-8-12(11)18/h5-8H,4,9-10H2,1-3H3,(H,19,20) |

| Standard InChI Key | MJQJBSULXADWHW-UHFFFAOYSA-N |

| SMILES | CCCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |

Introduction

1. Introduction

The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine class of purine derivatives. Xanthines are known for their diverse pharmacological properties, including roles as central nervous system stimulants, bronchodilators, and adenosine receptor antagonists. This article explores its chemical properties, potential applications, and relevance in medicinal chemistry.

Molecular Formula and Weight

-

Molecular Formula: C15H18ClN5O2

-

Molecular Weight: Approximately 335.79 g/mol

Chemical Characteristics

-

Functional Groups:

-

Chlorobenzyl group contributes hydrophobicity and potential receptor-binding interactions.

-

Propylamino group may enhance solubility and bioavailability.

-

-

Solubility: Likely to be moderately soluble in organic solvents due to its hydrophobic benzyl group.

3. Pharmacological Relevance

Mechanism of Action

Xanthine derivatives often act as:

-

Phosphodiesterase (PDE) Inhibitors: Prevent breakdown of cyclic AMP (cAMP), enhancing cellular signaling.

-

Adenosine Receptor Antagonists: Block adenosine-mediated effects such as sedation or vasodilation.

Potential Applications

Given its structural similarity to other xanthines:

-

CNS Stimulant: May enhance alertness or reduce fatigue.

-

Bronchodilator: Possible use in respiratory conditions like asthma or COPD.

-

Cardiovascular Effects: Could influence heart rate or blood pressure via adenosine receptor modulation.

4. Synthesis Pathways

The synthesis of such compounds typically involves:

-

Purine Core Functionalization:

-

Starting with xanthine or theobromine as a base.

-

Introducing substituents through alkylation or amination reactions.

-

-

Selective Chlorination/Benzylation:

-

Adding the chlorobenzyl group at position 7 using benzyl chloride derivatives under basic conditions.

-

-

Amination at Position 8:

-

Reaction with propylamine under controlled conditions.

-

5. Research Implications

Table: Comparison with Related Compounds

| Compound Name | Substituents | Known Activity |

|---|---|---|

| Caffeine | Methyl groups (1,3,7) | CNS stimulant |

| Theophylline | Methyl groups (1,3), H (7) | Bronchodilator |

| 7-(2-chlorobenzyl)-1,3-dimethyl purine | Chlorobenzyl (7), methyl (1,3) | Potential adenosine antagonist? |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume